molecular formula C8H16O2 B12752656 (4S)-4-hydroxy-6-methylheptan-2-one CAS No. 331993-83-0

(4S)-4-hydroxy-6-methylheptan-2-one

Katalognummer: B12752656
CAS-Nummer: 331993-83-0
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: ZVJYRWZHXCWWPC-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-4-hydroxy-6-methylheptan-2-one is an organic compound with a unique structure that includes a hydroxyl group and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-hydroxy-6-methylheptan-2-one can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically involves the reduction of a precursor compound, such as a ketone or aldehyde, using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions include secondary alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4S)-4-hydroxy-6-methylheptan-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (4S)-4-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R)-4-hydroxy-6-methylheptan-2-one: The enantiomer of (4S)-4-hydroxy-6-methylheptan-2-one, with similar chemical properties but different biological activity.

    4-hydroxy-2-heptanone: A structurally similar compound with a hydroxyl group at a different position.

    6-methylheptan-2-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications where chirality is important.

Eigenschaften

CAS-Nummer

331993-83-0

Molekularformel

C8H16O2

Molekulargewicht

144.21 g/mol

IUPAC-Name

(4S)-4-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

ZVJYRWZHXCWWPC-QMMMGPOBSA-N

Isomerische SMILES

CC(C)C[C@@H](CC(=O)C)O

Kanonische SMILES

CC(C)CC(CC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.